Nodusmicin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

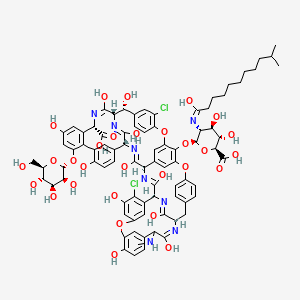

Nodusmicin is a novel antibiotic compound discovered in 2017 by researchers at the University of Copenhagen. It has been shown to exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is a member of the lantibiotic family of antibiotics, and is the first lantibiotic to be discovered in more than 25 years. It has a unique mechanism of action that is distinct from other antibiotics, and has the potential to be a powerful tool in the fight against antibiotic resistance.

Scientific Research Applications

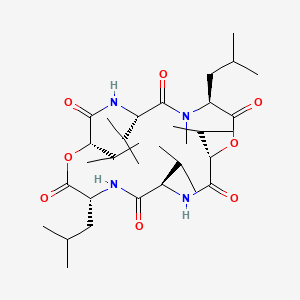

Synthesis of Nodusmicin : Gössinger, Graupe, and Zimmermann (1993) focused on the synthesis of a specific compound en route to this compound, highlighting the complex chemical processes involved in its preparation (Gössinger, Graupe, & Zimmermann, 1993).

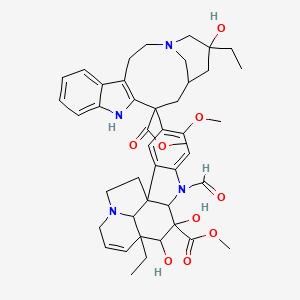

Enzymatic Role in this compound Biosynthesis : A study by Rayamajhi, Dhakal, and Sohng (2020) described the functional characterization of NgnL, an enzyme involved in the biosynthesis of this compound. They demonstrated the enzyme's ability to perform regiospecific acetylation, which is significant for understanding the molecular pathways in this compound production (Rayamajhi, Dhakal, & Sohng, 2020).

Construction of this compound's Chemical Structure : Auer, Gössinger, and Graupe (1997) worked on constructing the highly hindered trisubstituted double bond of this compound, a critical step in its chemical synthesis. This work contributes to the broader understanding of the synthetic pathways for producing this compound (Auer, Gössinger, & Graupe, 1997).

Antibacterial Applications : Johnson (1998) discussed the creation of antibacterially-active analogs of this compound, indicating its potential use in controlling or eradicating susceptible bacteria (Johnson, 1998).

Mechanism of Action

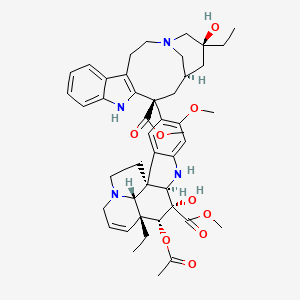

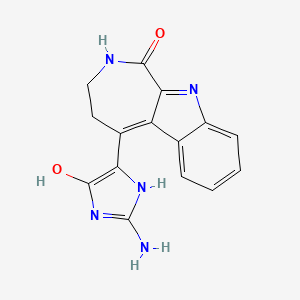

- Nodusmicin is a 23-membered macrolide antibiotic, isolated as a co-metabolite of nargenicin from Nocardia sp. CS682 . Its primary target is the bacterial ribosome.

Target of Action

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

Nodusmicin interacts with various biomolecules in biochemical reactions. A key enzyme involved in its biosynthesis is NgnL, which belongs to the α/β-hydrolase superfamily . NgnL has been found to perform regiospecific acetylation of this compound at 18-OH in the presence of acetyl-CoA as an acetate donor .

Cellular Effects

It is known that this compound has potent antibiotic activity against both aerobic and anaerobic bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves the acetylation of the compound. The enzyme NgnL performs regiospecific acetylation of this compound at 18-OH in the presence of acetyl-CoA as an acetate donor . This process is crucial for the biosynthesis of 18-O-acetyl this compound .

Metabolic Pathways

This compound is involved in specific metabolic pathways. The enzyme NgnL, which performs regiospecific acetylation of this compound, plays a crucial role in its biosynthesis

properties

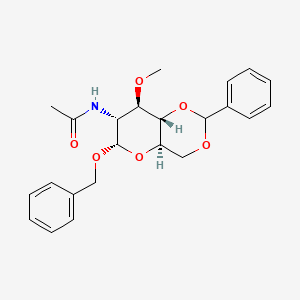

| { "Design of the Synthesis Pathway": "The synthesis pathway of Nodusmicin involves the coupling of two key intermediates, a 2,3-unsaturated derivative and a 2,3-epoxide derivative. The 2,3-unsaturated derivative is synthesized from a protected glucose derivative, while the 2,3-epoxide derivative is synthesized from a protected rhamnose derivative. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form Nodusmicin.", "Starting Materials": [ "Protected glucose derivative", "Protected rhamnose derivative", "Palladium catalyst", "Base", "Solvents" ], "Reaction": [ "Synthesis of 2,3-unsaturated derivative from protected glucose derivative", "Synthesis of 2,3-epoxide derivative from protected rhamnose derivative", "Palladium-catalyzed cross-coupling reaction of the two intermediates", "Deprotection of the resulting compound to obtain Nodusmicin" ] } | |

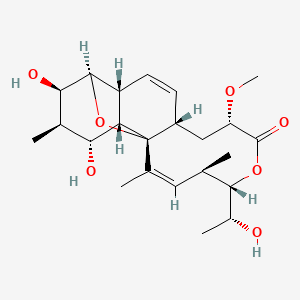

CAS RN |

76265-48-0 |

Molecular Formula |

C23H34O7 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(1S,3R,4R,5R,6R,7S,8R,11S,13R,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one |

InChI |

InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8-/t10-,12-,13-,14-,15-,16-,17+,18-,19-,20+,21-,23+/m1/s1 |

InChI Key |

LUCYVUUQBYQHOV-DWYOGVBUSA-N |

Isomeric SMILES |

C[C@@H]1/C=C(\[C@]23[C@@H](C[C@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)/C |

SMILES |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C |

Canonical SMILES |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C |

Appearance |

White solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)